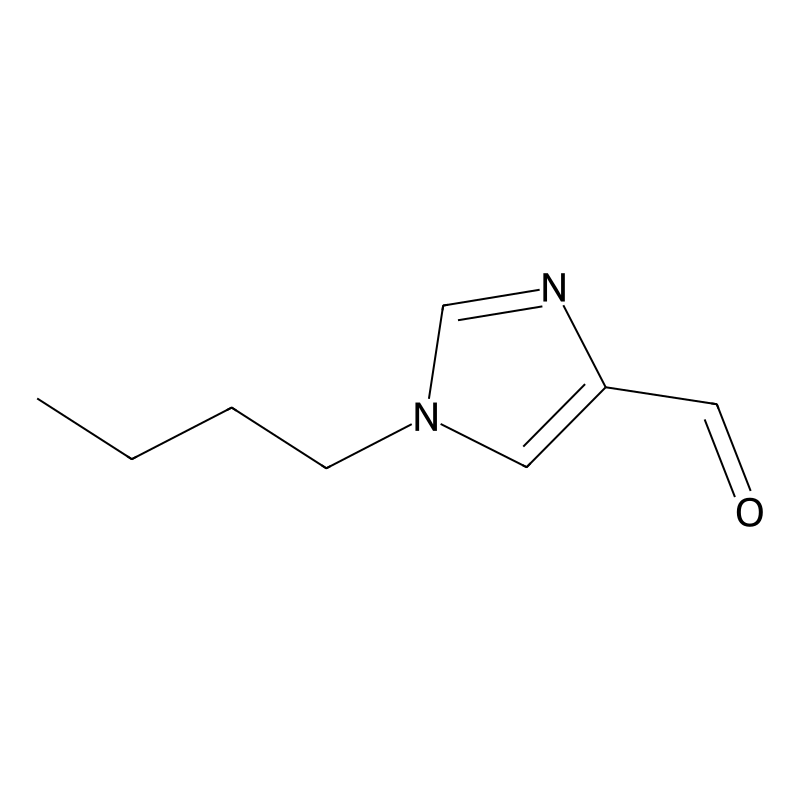

1-butyl-1H-imidazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicine and Pharmacology

Industrial Applications

Imidazole derivatives are used in industrial applications . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .

Material Science

1H-Imidazole-4-carbaldehyde has applications in material science, where it is employed in the preparation of functionalized polymers, ligands for coordination chemistry, and as a component in metal-organic frameworks .

Colorimetric Chemosensor

4-Imidazolecarboxaldehyde may be used in the fabrication of colorimetric chemosensor .

1-Butyl-1H-imidazole-4-carbaldehyde is an organic compound that belongs to the imidazole family, characterized by a five-membered ring containing nitrogen atoms at positions 1 and 3. The structure of this compound features a butyl group attached to the nitrogen at position 1 and an aldehyde group at position 4, making it a versatile intermediate in various chemical syntheses. Its molecular formula is , and it has a molecular weight of approximately 152.19 g/mol .

This compound is primarily utilized in the fields of pharmaceuticals, agrochemicals, and materials science due to its ability to participate in diverse

There is no current information on the specific mechanism of action of 1-BIC.

- Oxidation: This compound can be oxidized to form 1-butyl-1H-imidazole-4-carboxylic acid.

- Reduction: It can be reduced to yield 1-butyl-1H-imidazole-4-methanol.

- Substitution Reactions: Depending on the electrophile used, various substituted imidazole derivatives can be formed.

The introduction of the aldehyde group at position 4 is commonly achieved through the reaction of 1-butylimidazole with formylating agents such as Vilsmeier-Haack reagent (phosphoryl chloride/dimethylformamide) under mild conditions, leading to high selectivity and yield.

The biological activity of 1-butyl-1H-imidazole-4-carbaldehyde is notable due to its role as a building block in the synthesis of biologically active molecules. It has been investigated for its potential antifungal, antiviral, and antitumor properties. The aldehyde functional group can interact with nucleophilic sites on proteins or other biomolecules, potentially altering their function and leading to various physiological effects .

Several methods are available for synthesizing 1-butyl-1H-imidazole-4-carbaldehyde:

- Vilsmeier-Haack Reaction: This is one of the most common methods, where 1-butylimidazole reacts with phosphoryl chloride and dimethylformamide to introduce the aldehyde group.

- Continuous Flow Processes: In industrial settings, continuous flow synthesis methods are employed to ensure consistent quality and yield. Automated reactors are used to control reaction parameters such as temperature and pressure precisely .

The applications of 1-butyl-1H-imidazole-4-carbaldehyde span multiple fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with therapeutic effects.

- Agrochemicals: The compound is utilized in developing agricultural chemicals.

- Materials Science: It acts as a precursor for creating new materials and catalysts .

Interaction studies involving 1-butyl-1H-imidazole-4-carbaldehyde focus on its ability to bind with enzymes or receptors within biological systems. The mechanism of action often involves covalent bonding between the aldehyde group and nucleophilic sites on biomolecules, which can lead to modulation of their activity. Such interactions are critical for understanding its potential therapeutic effects and biological implications .

Several compounds share structural similarities with 1-butyl-1H-imidazole-4-carbaldehyde. These include:

- 1-Methyl-1H-imidazole-4-carbaldehyde

- 1-Ethyl-1H-imidazole-4-carbaldehyde

- 1-Propyl-1H-imidazole-4-carbaldehyde

ComparisonCompound Unique Features 1-butyl-1H-imidazole-4-carbaldehyde Contains a butyl group which enhances lipophilicity and may affect biological activity. 1-methyl-1H-imidazole-4-carbaldehyde Features a methyl group; lower lipophilicity compared to butyl derivative. 1-ethyl-1H-imidazole-4-carbaldehyde Contains an ethyl group; intermediate properties between methyl and butyl derivatives. 1-propyl-1H-imidazole-4-carbaldehyde Propyl group increases lipophilicity compared to methyl but less than butyl derivative.

| Compound | Unique Features |

|---|---|

| 1-butyl-1H-imidazole-4-carbaldehyde | Contains a butyl group which enhances lipophilicity and may affect biological activity. |

| 1-methyl-1H-imidazole-4-carbaldehyde | Features a methyl group; lower lipophilicity compared to butyl derivative. |

| 1-ethyl-1H-imidazole-4-carbaldehyde | Contains an ethyl group; intermediate properties between methyl and butyl derivatives. |

| 1-propyl-1H-imidazole-4-carbaldehyde | Propyl group increases lipophilicity compared to methyl but less than butyl derivative. |

The presence of the longer butyl chain in 1-butyl-1H-imidazole-4-carbaldehyde influences its solubility, reactivity, and biological activity compared to its shorter-chain counterparts, making it particularly unique in applications requiring enhanced lipophilicity or specific interaction profiles within biological systems .